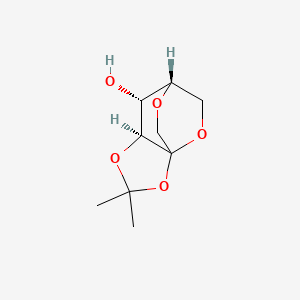
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of fructose, specifically a fructopyranose, which means it has a six-membered ring structure. This compound is often used as a building block in organic synthesis and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose typically involves the protection of the hydroxyl groups in fructose. One common method is the use of acetone and an acid catalyst to form the isopropylidene derivative. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-ribofuranose
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-glucopyranose
Uniqueness
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is unique due to its specific structure and the presence of the isopropylidene group, which provides stability and reactivity that can be leveraged in various synthetic applications. Its six-membered ring structure also distinguishes it from other similar compounds, which may have different ring sizes or substituents .
Eigenschaften
Molekularformel |
C9H14O5 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(5S,6R,7S)-3,3-dimethyl-2,4,8,10-tetraoxatricyclo[5.2.2.01,5]undecan-6-ol |
InChI |
InChI=1S/C9H14O5/c1-8(2)13-7-6(10)5-3-12-9(7,14-8)4-11-5/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-,9?/m0/s1 |
InChI-Schlüssel |
GMJISJZEUCYDHR-WPRFRAJKSA-N |
Isomerische SMILES |
CC1(O[C@H]2[C@@H]([C@@H]3COC2(O1)CO3)O)C |
Kanonische SMILES |
CC1(OC2C(C3COC2(O1)CO3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


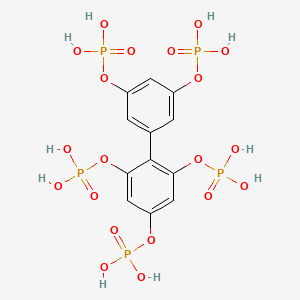
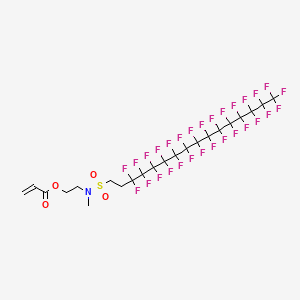
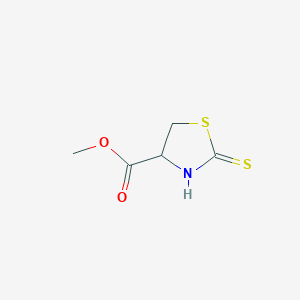
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
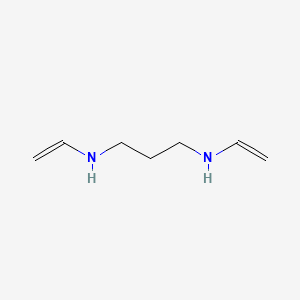


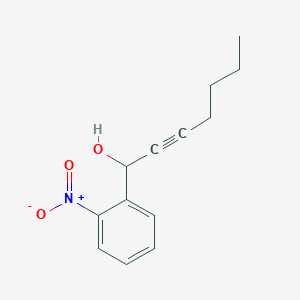
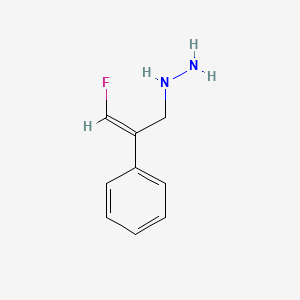
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
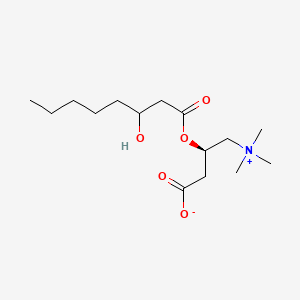
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)


